

Advanced Bioanalytical Guide: Fumaric Acid Monoethyl-d5 Ester

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Fumaric Acid Monoethyl-d5 Ester

CAS No.: 1266398-64-4

Cat. No.: B1147498

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CAS 1266398-64-4 | Technical Whitepaper

Executive Summary

Fumaric acid monoethyl-d5 ester (Monoethyl fumarate-d5; MEF-d5) is the stable isotope-labeled analog of Monoethyl fumarate (MEF). While Monomethyl fumarate (MMF) is the primary active metabolite of the multiple sclerosis drug dimethyl fumarate (Tecfidera®), MEF is a distinct pharmacological entity found in the psoriasis formulation Fumaderm® (which contains DMF alongside calcium, magnesium, and zinc salts of MEF).

This guide addresses the critical need for MEF-d5 as an Internal Standard (IS) in bioanalytical workflows. It distinguishes the pharmacokinetics of "Fumaderm-like" complex ester formulations from pure DMF therapies and enables precise impurity profiling in drug substance manufacturing.

Part 1: Chemical & Physical Profile[1][2]

Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	Fumaric acid monoethyl-d5 ester
Synonyms	(E)-But-2-enedioic acid monoethyl ester-d5; Monoethyl fumarate-d5
CAS Number	1266398-64-4
Parent Compound	Monoethyl fumarate (CAS 2459-05-4)
Molecular Formula	C ₆ H ₃ D ₅ O ₄
Molecular Weight	149.16 g/mol (approx. +5 Da shift from unlabeled)
Isotopic Purity	≥ 99% Deuterium enrichment
Solubility	Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (pH dependent)
pKa	~3.0 (carboxylic acid group)
Storage	-20°C, hygroscopic; store under inert gas (Nitrogen/Argon)

Part 2: Strategic Applications in Drug Development

1. Differentiating Fumarate Pharmacokinetics

In clinical bioanalysis, distinguishing between the metabolites of Dimethyl fumarate (DMF) and Monoethyl fumarate (MEF) salts is crucial for formulations like Fumaderm.

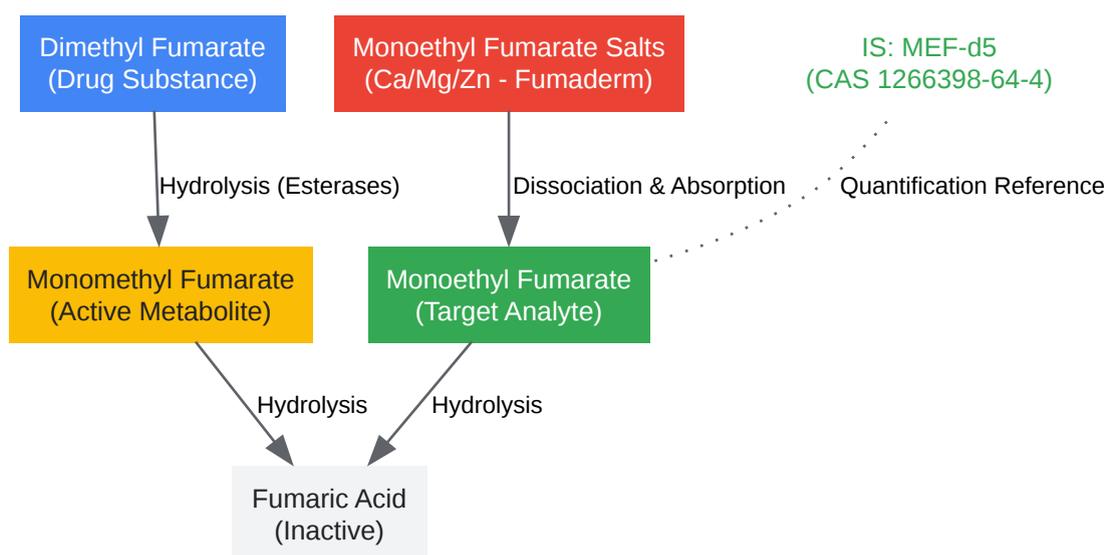
- DMF Metabolism: Rapidly hydrolyzed by esterases to MMF (Active).
- MEF Salts Metabolism: Dissociate and absorb as MEF, or hydrolyze to Fumaric Acid.
- Role of CAS 1266398-64-4: It serves as the specific IS to quantify MEF exposure without cross-interference from the ubiquitous MMF metabolite.

2. Impurity Profiling (Genotoxic/Sensitizing Potential)

Diethyl fumarate and Monoethyl fumarate can be process impurities in the synthesis of DMF. Regulatory guidelines (ICH M7) require sensitive quantification of potentially reactive esters. MEF-d5 provides the mass shift necessary to validate trace-level LC-MS/MS assays for these impurities in drug substances.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the distinct metabolic pathways of Fumaric Acid Esters (FAEs) and where MEF-d5 fits as a quantification tool.



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Figure 1: Metabolic divergence of Dimethyl vs. Monoethyl fumarates. MEF-d5 is the specific internal standard for the green pathway.

Part 4: Analytical Protocol (LC-MS/MS)

Methodology Principle: Quantification is performed using Negative Electrospray Ionization (ESI-). Both MEF and MEF-d5 possess a free carboxylic acid group, making them readily ionizable via deprotonation

1. Stock Solution Preparation

- Primary Stock: Dissolve 1.0 mg of **Fumaric acid monoethyl-d5 ester** in 1.0 mL of Methanol-d4 (to prevent deuterium exchange) or anhydrous DMSO.
- Stability Warning: Fumarate esters are prone to hydrolysis in aqueous alkaline conditions. Keep all stock solutions neutral or slightly acidic (0.1% Formic acid).

2. Sample Preparation (Solid Phase Extraction)

- Matrix: Human Plasma (K2EDTA).
- Step A: Aliquot 100 μ L plasma.
- Step B: Add 10 μ L of IS Working Solution (MEF-d5 at 500 ng/mL).
- Step C: Acidify with 100 μ L of 1% Formic Acid (Critical to protonate the acid for SPE retention).
- Step D: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
- Step E: Wash with 5% Methanol. Elute with 100% Methanol.
- Step F: Evaporate and reconstitute in Mobile Phase.

3. LC-MS/MS Conditions

Parameter	Setting
Column	C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 90% B over 3.0 mins
Flow Rate	0.4 mL/min
Ionization	ESI Negative Mode (ESI-)

MRM Transitions:

- Analyte (MEF):

143.0

99.0 (Loss of CO₂).

- Internal Standard (MEF-d5):

148.0

103.0 (Loss of CO₂; mass shift maintained).

Part 5: Analytical Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow for MEF quantification.

References

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Sources

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- To cite this document: BenchChem. [Advanced Bioanalytical Guide: Fumaric Acid Monoethyl-d5 Ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1147498#fumaric-acid-monoethyl-d5-ester-cas-1266398-64-4-properties\]](https://www.benchchem.com/product/b1147498#fumaric-acid-monoethyl-d5-ester-cas-1266398-64-4-properties)

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